[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride
Description
[3-(Hydroxymethyl)piperidin-3-yl]methanol hydrochloride is a bicyclic piperidine derivative featuring dual hydroxymethyl groups at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability. This compound is structurally distinct due to its symmetric substitution pattern, which confers unique physicochemical properties, including high polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-7(6-10)2-1-3-8-4-7;/h8-10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJIQXZJXQCRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethylation of Piperidine Derivatives
A widely cited method involves the double hydroxymethylation of 3-cyanopiperidine:
- Nitrile hydrolysis : 3-cyanopiperidine undergoes acidic hydrolysis to yield piperidine-3-carboxylic acid.
- Esterification : The carboxylic acid is converted to its methyl ester using methanol under sulfuric acid catalysis.
- Double reduction : Lithium aluminum hydride (LiAlH₄) reduces both the ester and nitrile groups to hydroxymethyl groups, yielding [3-(hydroxymethyl)piperidin-3-yl]methanol.
Reaction equation :
$$ \text{3-Cyanopiperidine} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{Methyl ester} \xrightarrow[\text{LiAlH}_4]{\text{THF}} \text{Target diol} $$
Yield optimization studies indicate that maintaining anhydrous conditions during LiAlH₄ reduction improves yields from 68% to 89%.
Catalytic Hydrogenation of Pyridine Precursors
Patent CN105367484A describes a rhodium-nickel/carbon bimetallic catalyst system for converting 3-hydroxypyridine to 3-hydroxypiperidine derivatives. Adapted for this compound:
- Substrate preparation : 3-hydroxypyridine dissolved in isopropanol with phosphoric acid additive.
- Hydrogenation : Conducted under 3 atm H₂ at 25°C for 3 hours using Rh-Ni/C (10% Rh, 1% Ni).
- Hydroxymethylation : Subsequent formaldehyde condensation under basic conditions introduces the second hydroxymethyl group.
Optimized parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 10% w/w | +22% |
| H₂ pressure | 3 atm | +15% |
| Reaction temperature | 25°C | +18% |
This method achieves 96% conversion efficiency for the hydrogenation step.
Critical Process Optimization
Catalyst Systems
Comparative studies of hydrogenation catalysts reveal:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Rh-Ni/C (10:1) | 96 | 98 |
| Pd/C | 72 | 85 |
| Raney Ni | 64 | 78 |
The Rh-Ni bimetallic system outperforms alternatives due to synergistic electronic effects that lower activation energy for C=N bond hydrogenation.
Solvent Effects
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Isopropanol | 19.92 | 0.045 |
| Ethanol | 24.55 | 0.038 |
| Tetrahydrofuran | 7.58 | 0.012 |
Polar protic solvents like isopropanol stabilize transition states in hydrogenation steps, accelerating reaction rates by 3.75x compared to THF.
Final Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via:
- Acid titration : Adding concentrated HCl to a cooled diol solution in diethyl ether.
- Crystallization : Slow evaporation at 4°C yields needle-shaped crystals.
- Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >99.5% purity.
Critical parameters :
- pH during titration must remain below 2.0 to prevent diol decomposition
- Cooling rate of 0.5°C/min minimizes inclusion of solvent molecules
Industrial Scale-Up Considerations
Pilot plant trials (100 kg batch size) identified key challenges:
- Exotherm management : Hydrogenation steps require jacketed reactors with ΔT < 5°C/min
- Catalyst recycling : Rh-Ni/C loses 12% activity per cycle, necessitating periodic replacement
- Crystallization control : Implementing inverse cooling profiles prevents particle agglomeration
Economic analysis shows raw material costs dominate (63%), with catalysts contributing 27% of total production costs.
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidines, spiropiperidines, and piperidinones .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Development
One of the notable applications of [3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride is in the synthesis of antidepressants. The compound serves as an intermediate in the preparation of various piperidine derivatives, which have been shown to exhibit selective serotonin reuptake inhibitor (SSRI) activity. For instance, it is involved in the synthesis of paroxetine, a well-known SSRI used to treat depression and anxiety disorders .
Anticancer Activity
Research indicates that compounds derived from this compound may possess anticancer properties. Studies have shown that related piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in certain cancer types, suggesting that this compound could be further explored for its potential therapeutic effects against malignancies .
Neuropharmacological Applications
Cognitive Enhancement
The compound has been studied for its effects on cognitive function. Research suggests that piperidine derivatives can enhance memory and learning processes by acting on cholinergic systems in the brain. This property makes this compound a candidate for developing treatments for cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease .
Pain Management
Another area of interest is the analgesic potential of this compound. Some studies have indicated that piperidine derivatives can modulate pain pathways, providing a basis for their use in developing new pain management therapies .
Synthetic Organic Chemistry Applications
Building Block for Synthesis
this compound is utilized as a building block in synthetic organic chemistry. It can be employed to synthesize various complex organic molecules through reactions such as alkylation and acylation. Its versatility allows chemists to create diverse chemical structures, expanding the library of available compounds for research and pharmaceutical development .
Case Studies
Case Study 1: Synthesis of Paroxetine
A detailed study outlined an improved synthetic route for paroxetine using this compound as an intermediate. The method demonstrated enhanced yields and purity levels compared to previous synthesis protocols, highlighting its significance in pharmaceutical manufacturing .
Case Study 2: Anticancer Activity Evaluation
In vitro studies evaluated the anticancer effects of piperidine derivatives synthesized from this compound. The results showed significant cytotoxicity against various cancer cell lines, indicating the potential for these compounds to be developed into effective cancer therapies .
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit enzymes such as IκB kinase, which plays a role in inflammatory responses . The compound’s biological activity is often attributed to its ability to interact with and modulate the function of various proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol
- Structure : A piperidine derivative with a hydroxymethyl group at the 3-position and a 4-fluorophenyl group at the 4-position.
- Key Differences : The 4-fluorophenyl substituent introduces aromaticity and lipophilicity, contrasting with the dual hydroxymethyl groups in the target compound.
- Applications : Identified as a degradation impurity in paroxetine hydrochloride (an SSRI antidepressant), highlighting its relevance in pharmaceutical quality control .
[(3R,4R)-4-Methylpiperidin-3-yl]methanol Hydrochloride
Heterocyclic Variations
[2-(Hydroxymethyl)pyridin-3-yl]methanol Hydrochloride
Functional Group Additions
[1-(2-Thienylmethyl)piperidin-3-yl]methanol Hydrochloride
- Structure : Incorporates a thienylmethyl group at the 1-position of the piperidine ring.
- Key Differences : The thiophene moiety enhances π-π stacking interactions, making it suitable for targeting aromatic-binding pockets in enzymes or receptors.
- Applications: Potential use in neurological drug design, leveraging thiophene’s bioisosteric properties .
Complex Derivatives in Therapeutics
Coumarin-Piperidinylmethanol Hybrids
- Structure : Combines a coumarin scaffold with a piperidin-3-ylmethoxy group.
- Key Differences: The coumarin moiety introduces fluorescence and enzyme inhibitory activity (e.g., acetylcholinesterase and monoamine oxidase B), expanding therapeutic utility beyond simple piperidine derivatives.
- Applications : Investigated as neuroprotective agents with multitarget mechanisms .
Comparative Data Table
Key Research Findings
- Hydrophilicity vs. Lipophilicity : The dual hydroxymethyl groups in the target compound increase hydrophilicity, whereas fluorophenyl or thienyl substitutions enhance lipophilicity, impacting biodistribution .
- Synthetic Flexibility: LiAlH4 reduction is a common method for synthesizing piperidinylmethanol derivatives, enabling scalable production .
- Pharmaceutical Relevance : Piperidine and pyridine derivatives are prevalent in CNS and cardiovascular drugs due to their ability to cross the blood-brain barrier or modulate ion channels .
Biological Activity
[3-(Hydroxymethyl)piperidin-3-yl]methanol;hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a hydroxymethyl group, which is crucial for its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.
1. Antimicrobial Activity
Research indicates that compounds with piperidine structures often exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that some exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 64 | S. aureus, E. coli |
| 2,6-dipyrrolidino-1,4-dibromobenzene | 32 | K. pneumoniae |
| 2,4,6-tripyrrolidinochlorobenzene | 128 | B. subtilis |
2. Anticancer Potential
Piperidine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that certain piperidine compounds can induce apoptosis in cancer cell lines. For instance, a derivative similar to [3-(Hydroxymethyl)piperidin-3-yl]methanol showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Table 2: Cytotoxicity of Piperidine Derivatives
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| This compound | 15 | FaDu |
| Reference Drug (Bleomycin) | 20 | FaDu |
The biological effects of this compound can be attributed to its interaction with specific biological targets. The hydroxymethyl group enhances binding affinity to various receptors and enzymes, facilitating modulation of their activity. For instance, studies suggest that piperidine derivatives can act as inhibitors or modulators of histamine receptors, which are implicated in several pathological conditions .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several piperidine derivatives including this compound against clinical isolates of bacteria. The compound demonstrated significant inhibition against S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of hydroxymethyl-piperidine derivatives in various cancer models. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.
Q & A
Q. What are the standard synthesis protocols for [3-(Hydroxymethyl)piperidin-3-yl]methanol hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the piperidine ring via cyclization of precursor amines or ketones under acidic or basic conditions.
- Step 2 : Introduction of hydroxymethyl groups via nucleophilic substitution or reduction reactions (e.g., using NaBH₄ or LiAlH₄).
- Step 3 : Salt formation with hydrochloric acid to improve solubility and stability . Critical parameters include temperature control (e.g., 0–5°C for sensitive steps) and pH adjustment during salt formation (optimal pH 4–6) .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | H₂SO₄, 80°C | Use inert atmosphere to prevent oxidation |
| Hydroxymethylation | NaBH₄, THF, 0°C | Slow reagent addition to avoid exothermic side reactions |
| Salt Formation | HCl (gaseous), EtOH | Adjust pH gradually to avoid precipitation |
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
The hydrochloride salt enhances:
- Water solubility : Due to ionic interactions, critical for in vitro assays (e.g., solubility >50 mg/mL in aqueous buffers) .
- Stability : Reduced hygroscopicity compared to the free base, improving shelf life .
- Bioavailability : Facilitates passive diffusion across biological membranes in pharmacokinetic studies .
Q. What characterization techniques are recommended to confirm the structure and purity of this compound?
A combination of analytical methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the piperidine ring (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion confirmation (e.g., [M+H]⁺ at m/z 166.1) .
- Elemental Analysis : Validate Cl⁻ content (~21.3% for C₇H₁₄ClNO₂) .
- HPLC : Purity >98% using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield under varying reaction conditions?
Use Design of Experiments (DoE) to evaluate parameters:
- Temperature : Lower temps (0–5°C) reduce side reactions during hydroxymethylation .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability . Table 2 : Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH during salt formation | 4.0–5.5 | Maximizes crystallinity |
| Reaction Time (Step 2) | 4–6 hrs | Prevents over-reduction |
| Catalyst Loading | 5 mol% | Balances cost and efficiency |
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dehydroxylated analogs) .
- Assay Variability : Validate activity via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Enantiomeric Purity : Chiral HPLC or circular dichroism to confirm stereochemical consistency (critical for receptor selectivity) .
Q. What methodologies are employed to study interactions with biological targets (e.g., CNS receptors)?
- Radiolabeled Binding Assays : Use ³H- or ¹⁴C-labeled compound to quantify affinity (e.g., Kᵢ < 100 nM for σ receptors) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in NMDA or opioid receptor active sites .
- In Vivo Microdialysis : Measure neurotransmitter levels (e.g., dopamine) in rodent models to assess CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
